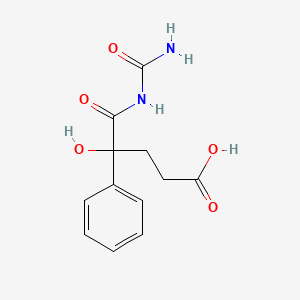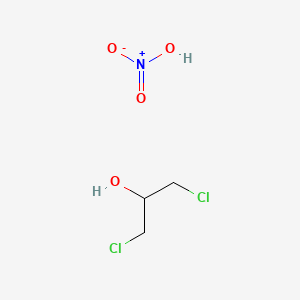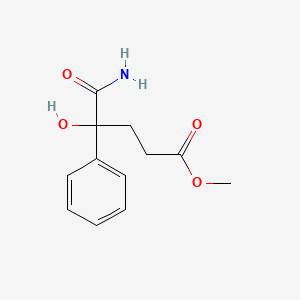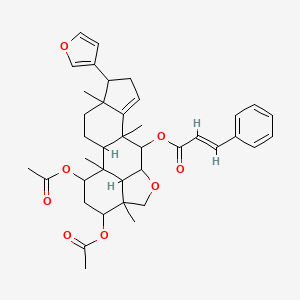
1-Ethenyl-N,N,N',N'-tetraethyl-1-methylsilanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine is an organosilicon compound with the molecular formula C9H24N2Si It is characterized by the presence of a silanediamine core with ethenyl and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine typically involves the reaction of silane derivatives with appropriate amines under controlled conditions. One common method involves the reaction of a vinylsilane with N,N,N’,N’-tetraethyl-1-methylsilanediamine in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality 1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other peroxides under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols) under controlled temperatures and pressures.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane or silazane derivatives.
Substitution: Formation of substituted silanediamine derivatives.
Applications De Recherche Scientifique
1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine involves its interaction with molecular targets through its silanediamine core. The ethenyl group allows for further functionalization, enabling the compound to participate in various chemical reactions. The pathways involved include coordination with metal ions, formation of stable complexes, and participation in polymerization reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-tetramethylethylenediamine (TMEDA): A similar compound with a tetramethylated ethylenediamine core.
N,N,N’,N’-tetraethylethylenediamine: Another related compound with tetraethyl substituents.
Uniqueness
1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine is unique due to the presence of the ethenyl group, which provides additional reactivity and functionalization options compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and properties.
Propriétés
Numéro CAS |
18023-34-2 |
|---|---|
Formule moléculaire |
C11H26N2Si |
Poids moléculaire |
214.42 g/mol |
Nom IUPAC |
N-(diethylamino-ethenyl-methylsilyl)-N-ethylethanamine |
InChI |
InChI=1S/C11H26N2Si/c1-7-12(8-2)14(6,11-5)13(9-3)10-4/h11H,5,7-10H2,1-4,6H3 |
Clé InChI |
DYEJUGFQWAGGDF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)[Si](C)(C=C)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)


![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)



![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)


![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)
![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)

